molecular formula C12H14ClNO3 B8420818 ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE

Cat. No.: B8420818
M. Wt: 255.70 g/mol
InChI Key: LXGOXVJEOPEMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE is a synthetic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, chlorination and subsequent esterification can lead to the formation of the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific reagents to streamline the process .

Chemical Reactions Analysis

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds .

Scientific Research Applications

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .

Comparison with Similar Compounds

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE can be compared with other indolizine derivatives, such as:

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

ethyl 7-chloro-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C12H14ClNO3/c1-3-17-12(16)9-8-5-4-6-14(8)11(15)7(2)10(9)13/h3-6H2,1-2H3

InChI Key

LXGOXVJEOPEMHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=O)C(=C1Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 8b (659 mg, 2.8 mmol) was stirred in phosphorous oxychloride (1.5 mL, 15.8 mmol) at RT. Dimethylaniline (0.07 mL, 0.56 mmol) was added and the reaction stirred for 16 h. The solution was concentrated in vacuo, quenched with ice, and made basic with sat. NaHCO3 solution. The aqueous solution was concentrated in vacuo. The residue was taken up in a 20% MeOH/CH2Cl2 and insoluble inorganic salts were removed by filtration. Organics were concentrated and purified by silica gel chromatography (75% EtOAc/CH2Cl2) to give 450 mg (63%) of compound 8c as a white solid. MS (ES) [m+H] calc'd for C12H14ClNO3, 256. found 256.
Quantity
659 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Yield
63%

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